![molecular formula C22H25N3O6 B2508694 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941961-47-3](/img/structure/B2508694.png)

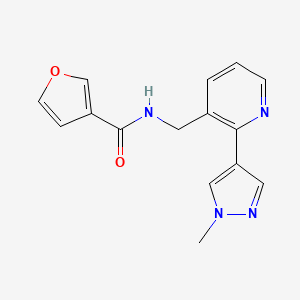

3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,3,4-oxadiazole ring. This heterocyclic moiety is known for its presence in compounds with significant pharmacological properties. The molecule also contains a benzamide group, which is a common feature in medicinal chemistry, often associated with bioactive compounds.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "this compound," although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring has been studied using various techniques. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods could be employed to determine the molecular structure of "this compound," providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can be quite varied. The paper on the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide indicates that these compounds can undergo reactions such as the formation of Schiff bases and reactions with methyliodide and NaH . This suggests that "this compound" may also participate in a variety of chemical reactions, potentially leading to the formation of new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be elucidated through experimental and computational methods. For instance, the antioxidant activity of a related benzamide compound was determined using the DPPH free radical scavenging test, and its electronic properties were calculated using density functional theory (DFT) . These approaches could be applied to "this compound" to understand its stability, reactivity, and potential biological activities.

科学的研究の応用

Antimicrobial and Nematocidal Activities

- Derivatives of 1,2,4-triazole, which share structural motifs with the compound , have been synthesized and found to possess antimicrobial activities against a range of microorganisms. Such compounds can be utilized in developing new antimicrobial agents (H. Bektaş et al., 2007).

- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown good nematocidal activity against Bursaphelenchus xylophilus, indicating their potential use in agricultural pest control (Dan Liu et al., 2022).

Anticancer Research

- Synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer activity have been a focus, with some compounds showing moderate to excellent activity against various cancer cell lines. This suggests the potential for 3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives to be explored as anticancer agents (Salahuddin et al., 2014).

Organic Electronics

- The development of new organic light-emitting diode (OLED) materials involves the synthesis of compounds with specific electron-transporting and hole-blocking properties. Compounds containing oxadiazole units, similar in structure to the compound of interest, have been explored for their potential in enhancing OLED performance, indicating applications in electronics and photonics (Fu-Lin Zhang et al., 2016).

Polymer Science

- In polymer science, the integration of 1,3,4-oxadiazole units into polymers for the creation of materials with specific thermal and mechanical properties has been investigated. These materials find applications in advanced coatings, films, and electronic materials (I. Sava et al., 2003).

Chemical Sensing

- Fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations have been developed, demonstrating the potential for 1,3,4-oxadiazole derivatives in chemical sensing and imaging applications (K. Tanaka et al., 2001).

作用機序

Target of Action

The compound contains a trimethoxyphenyl (TMP) group, which is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

For example, they can inhibit tubulin polymerization, which is crucial for cell division and thus can have anti-cancer effects .

Biochemical Pathways

Given the targets mentioned above, it could potentially affect pathways related to cell division, oxidative stress, and signal transduction .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts similarly to other TMP-containing compounds, it could potentially have anti-cancer, anti-fungal, anti-bacterial, and antiviral effects .

特性

IUPAC Name |

3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6/c1-5-28-17-12-14(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)15-10-8-9-11-16(15)27-4/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPMDECVSCHMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)

![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)

![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)

![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)

![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)